Mal-GGG-Bal-NHS ester
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Overview
Description
Mal-GGG-Bal-NHS ester is a compound primarily used as an antibody-drug conjugate (ADC) linker. This compound facilitates the synthesis of antibody-drug conjugates, which are crucial in targeted cancer therapy. The compound is known for its ability to form stable linkages between antibodies and cytotoxic drugs, ensuring that the drug is delivered specifically to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-GGG-Bal-NHS ester involves multiple steps, starting with the preparation of the individual componentsThe reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in a solid form and stored under nitrogen at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Mal-GGG-Bal-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group can undergo Michael addition with thiol groups, forming stable thioether linkages
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include primary amines, thiols, and anhydrous solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under anhydrous conditions to prevent hydrolysis of the NHS ester
Major Products
The major products formed from reactions involving this compound are amide and thioether linkages, which are crucial for the stability and functionality of antibody-drug conjugates .
Scientific Research Applications
Mal-GGG-Bal-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and the development of biosensors.
Medicine: Integral in the development of targeted cancer therapies through the synthesis of antibody-drug conjugates.
Industry: Used in the production of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of Mal-GGG-Bal-NHS ester involves its ability to form stable linkages between antibodies and cytotoxic drugs. The NHS ester reacts with primary amines on the antibody, forming an amide bond. The maleimide group then reacts with thiol groups on the drug, forming a stable thioether linkage. This ensures that the drug is specifically delivered to the target cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Mal-GGG-Bal: Lacks the NHS ester group, making it less reactive with primary amines.
Mal-GGG-Bal-PEG: Contains a polyethylene glycol (PEG) spacer, providing increased solubility and reduced immunogenicity
Uniqueness
Mal-GGG-Bal-NHS ester is unique due to its dual reactivity, allowing it to form stable linkages with both primary amines and thiol groups. This makes it highly versatile and effective in the synthesis of antibody-drug conjugates, providing a stable and efficient means of targeted drug delivery .
Properties
Molecular Formula |
C21H26N6O10 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[2-[[2-[[2-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C21H26N6O10/c28-13(2-1-9-26-17(32)3-4-18(26)33)23-11-15(30)25-12-16(31)24-10-14(29)22-8-7-21(36)37-27-19(34)5-6-20(27)35/h3-4H,1-2,5-12H2,(H,22,29)(H,23,28)(H,24,31)(H,25,30) |
InChI Key |
NFJWAGOKMMRHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CNC(=O)CNC(=O)CNC(=O)CCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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